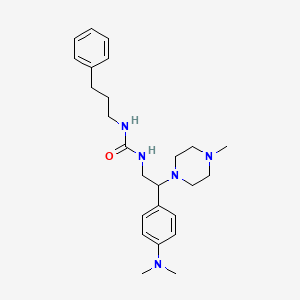![molecular formula C11H15ClFN B2482067 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride CAS No. 1439902-66-5](/img/structure/B2482067.png)
1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride" represents a chemical entity with potential interest in various fields of chemistry and pharmacology. The fluorophenyl group attached to a cyclopropyl-methanamine scaffold could imply interesting biological activity, given the relevance of fluorine in enhancing bioavailability and metabolic stability in pharmaceuticals.
Synthesis Analysis
Synthetic approaches to fluorophenyl cyclopropyl derivatives often involve strategic incorporation of the fluorine atom and cyclopropane ring formation. For instance, cyclopropanation reactions, starting from suitable fluorophenyl precursors and using diazo compounds or Simmons-Smith reagents, could be applied. The synthesis of closely related structures, such as "cis-2-Fluorocyclopropylamine" through stereoselective cyclopropanation under phase-transfer conditions, provides a methodological basis for analogous syntheses (Matsuo, Tani, & Hayakawa, 2004).
Aplicaciones Científicas De Investigación
1. Antidepressant-like Activity
The compound 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride is structurally related to novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which have been researched for their potential as antidepressants. These derivatives act as "biased agonists" of serotonin 5-HT1A receptors, exhibiting high selectivity and potent antidepressant-like activity, as shown in studies like the one conducted by Sniecikowska et al. (2019) (Sniecikowska et al., 2019).
2. Analytical Chemistry Applications
In the field of analytical chemistry, similar compounds have been analyzed for various purposes. For example, the analysis of flunarizine, which is structurally related, in the presence of its degradation products was achieved using micellar liquid chromatography (MLC), as documented by El-Sherbiny et al. (2005) (El-Sherbiny et al., 2005).
3. Chemical Precursor Studies
Research by Luo et al. (2022) identified a suspected chemical precursor of 2-fluorodeschloroketamine, which is related to 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride. This study provides insight into the chemical precursor and decomposition pathways of related compounds (Luo et al., 2022).
4. Chiral Discrimination Studies
Research into chiral discrimination has also utilized compounds similar to 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride. Bereznitski et al. (2002) achieved the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, providing valuable insights into enantioselectivity and interaction mechanisms (Bereznitski et al., 2002).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought . It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
[1-[(2-fluorophenyl)methyl]cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSMGRQKFNAMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile](/img/structure/B2481984.png)

![ethyl 2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2481986.png)
![Ethyl [(3-oxo-2-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2481987.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide](/img/structure/B2481989.png)
![3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2481992.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2481993.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2481995.png)
![5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2481996.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2481998.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2482004.png)
![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2482006.png)